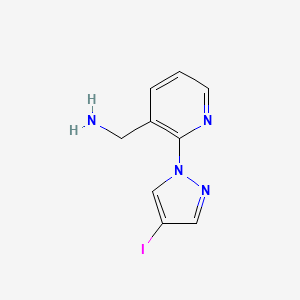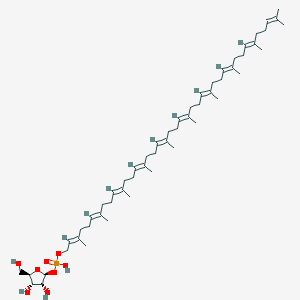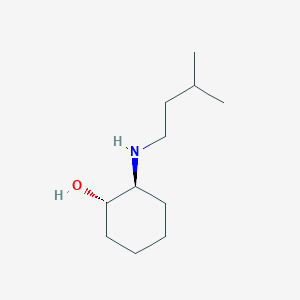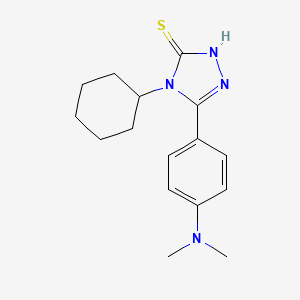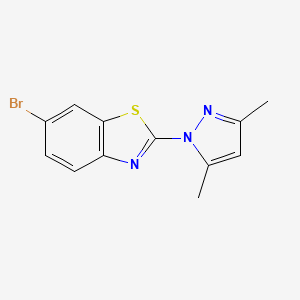
6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and the pyrazole moiety adds to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde in the presence of a brominating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile. The bromination step is often achieved using N-bromosuccinimide (NBS) or bromine in acetic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .
Aplicaciones Científicas De Investigación
6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context, but it often involves the disruption of cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
- 6-bromo-2-(1H-pyrazol-1-yl)-1,3-benzothiazole
Uniqueness
6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is unique due to the presence of both bromine and the dimethyl-pyrazole moiety, which enhances its reactivity and potential biological activity. This combination is not commonly found in similar compounds, making it a valuable target for further research.
Propiedades
Fórmula molecular |
C12H10BrN3S |
|---|---|
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
6-bromo-2-(3,5-dimethylpyrazol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H10BrN3S/c1-7-5-8(2)16(15-7)12-14-10-4-3-9(13)6-11(10)17-12/h3-6H,1-2H3 |
Clave InChI |
MXLPDEGQIWDZSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
![(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13353373.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)

![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)

